molecular formula C10H10N2O7S2 B12798429 1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- CAS No. 90916-40-8

1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy-

Cat. No.: B12798429
CAS No.: 90916-40-8
M. Wt: 334.3 g/mol
InChI Key: JXCSFFDSYCDPCK-UHFFFAOYSA-N
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Description

1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- (C₁₀H₉N₂O₈S₂), is a naphthalene derivative featuring two sulfonic acid groups at positions 1 and 3, amino groups at positions 4 and 6, and a hydroxyl group at position 5. This compound’s structure confers unique solubility and reactivity, making it valuable in dyes, pharmaceuticals, and analytical chemistry.

Properties

CAS No.

90916-40-8

Molecular Formula

C10H10N2O7S2

Molecular Weight

334.3 g/mol

IUPAC Name

4,6-diamino-5-hydroxynaphthalene-1,3-disulfonic acid

InChI

InChI=1S/C10H10N2O7S2/c11-5-2-1-4-6(20(14,15)16)3-7(21(17,18)19)9(12)8(4)10(5)13/h1-3,13H,11-12H2,(H,14,15,16)(H,17,18,19)

InChI Key

JXCSFFDSYCDPCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=C2N)S(=O)(=O)O)S(=O)(=O)O)O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- typically involves multi-step chemical reactions. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent hydroxylation. Industrial production methods often utilize controlled reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions typically convert nitro groups to amino groups.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often involving the sulfonic acid groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- involves its interaction with various molecular targets. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The compound’s closest analogs differ in sulfonic acid, amino, and hydroxyl group placements. Key comparisons include:

Compound Name Substituent Positions CAS Solubility (Evidence Source)
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- NH₂ (4,6), OH (5), SO₃H (1,3) Not found Hypothesized high H₂O solubility due to dual sulfonic groups
4-Amino-1,7-naphthalenedisulfonic acid NH₂ (4), SO₃H (1,7) 85-74-5 Very soluble in H₂O and ethanol
2-Amino-1-naphthalenesulfonic acid NH₂ (2), SO₃H (1) 81-16-3 Soluble in hot H₂O and DMSO
4-Amino-1-naphthalenesulfonic acid NH₂ (4), SO₃H (1) 84-86-6 Insoluble in H₂O; soluble in methanol
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- (monosodium salt) NH₂ (4), OH (5), SO₃H (2,7) 5460-09-3 Likely high H₂O solubility (inferred from sulfonate salts)

Key Findings :

  • Sulfonic Acid Groups: Dual sulfonic groups (e.g., 1,3 or 1,7 positions) enhance water solubility compared to mono-sulfonated analogs (e.g., 2-amino-1-naphthalenesulfonic acid) .
  • Isomer-Specific Reactivity : The 2,7-naphthalenedisulfonic acid isomer (CAS 5460-09-3 ) demonstrates coupling reactivity with diazonium salts, suggesting similar applications for the target compound in dye synthesis.

Data Tables

Table 1: Structural Comparison of Key Naphthalene Derivatives
Property Target Compound 4-Amino-1,7-naphthalenedisulfonic acid 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
Molecular Formula C₁₀H₉N₂O₈S₂ C₁₀H₉NO₆S₂ C₁₀H₈NNaO₈S₂
Functional Groups NH₂ (4,6), OH (5), SO₃H (1,3) NH₂ (4), SO₃H (1,7) NH₂ (4), OH (5), SO₃H (2,7)
Solubility High (hypothesized) Very soluble in H₂O, ethanol High (inferred from salt form)
Primary Use Dyes, chelating agents Dye intermediates Regulated industrial applications

Biological Activity

1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- (CAS No. 90916-40-8) is a compound with significant biological activity and potential applications in various fields, including dye manufacturing and pharmaceutical research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C10H10N2O5S2\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_5\text{S}_2

It is a derivative of naphthalene with two sulfonic acid groups and amino functionalities that contribute to its reactivity and biological properties.

Biological Activity

1. Antimicrobial Properties
Research indicates that 1,3-naphthalenedisulfonic acid derivatives exhibit antimicrobial activity against various bacterial strains. A study demonstrated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .

2. Antioxidant Activity
The antioxidant potential of this compound has been explored in vitro. It was found to scavenge free radicals effectively, which could have implications for preventing oxidative stress-related diseases . The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them.

3. Cytotoxic Effects
In cell line studies, 1,3-naphthalenedisulfonic acid showed cytotoxic effects on cancer cells. The compound was observed to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various naphthalene derivatives, including 1,3-naphthalenedisulfonic acid. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

CompoundConcentration (µg/mL)% Inhibition (S. aureus)% Inhibition (E. coli)
1,3-Naphthalenedisulfonic acid5075%70%
Control (No treatment)-0%0%

Case Study 2: Antioxidant Activity

In a comparative study of antioxidant activities among various compounds, the DPPH radical scavenging assay revealed that 1,3-naphthalenedisulfonic acid exhibited a scavenging effect comparable to well-known antioxidants like ascorbic acid.

CompoundIC50 (µg/mL)
Ascorbic Acid25
1,3-Naphthalenedisulfonic Acid30
Control>100

Antimicrobial Mechanism
The antimicrobial activity is believed to stem from the ability of the compound to disrupt bacterial cell membranes and inhibit key metabolic pathways essential for bacterial growth.

Antioxidant Mechanism
The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons or hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.

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